Etafedrine hydrochloride

Descripción general

Descripción

Etafedrine hydrochloride, also known as ethylephedrine, is a long-acting bronchodilator . It was previously commercially available under the brand name Nethaprin, both as the free base and as the hydrochloride salt from Sanofi-Aventis .

Synthesis Analysis

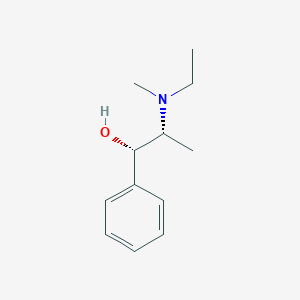

Ethylephedrine is formed by alkylating ephedrine with ethyl iodide . The hydrochloride is prepared by passing hydrogen chloride through a solution of ethylephedrine in diethyl ether .Molecular Structure Analysis

The molecular formula of Etafedrine hydrochloride is C12H20ClNO . The average mass is 229.746 Da and the monoisotopic mass is 229.123337 Da .Physical And Chemical Properties Analysis

The molecular formula of Etafedrine is C12H19NO, with a molar mass of 193.290 g·mol−1 . The hydrochloride form has a molecular formula of C12H20ClNO, with an average mass of 229.746 Da and a monoisotopic mass of 229.123337 Da .Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[ethyl(methyl)amino]-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVLBORJKFZWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(C)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5591-29-7 (hydrochloride) | |

| Record name | Etafedrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20864101 | |

| Record name | 2-Ethylmethylamino-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Etafedrine hydrochloride | |

CAS RN |

7681-79-0 | |

| Record name | Etafedrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etafedrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylmethylamino-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etafedrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

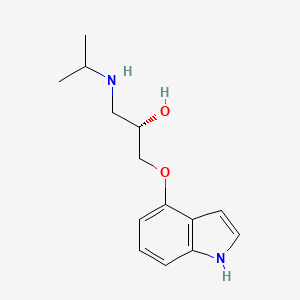

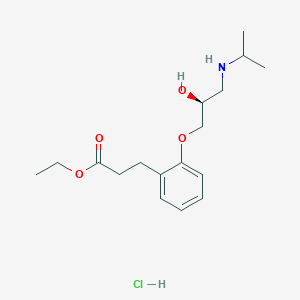

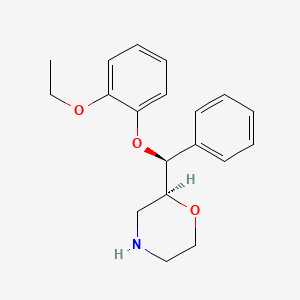

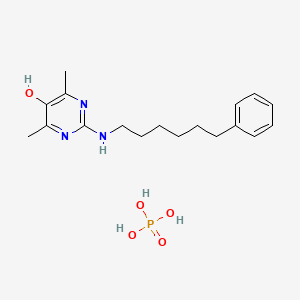

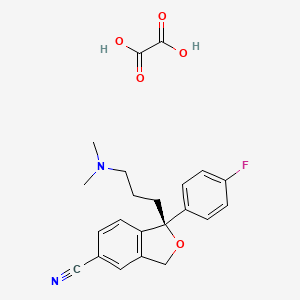

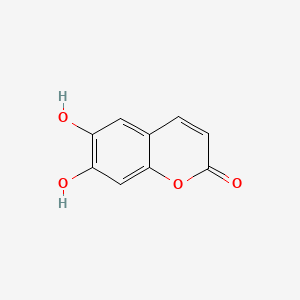

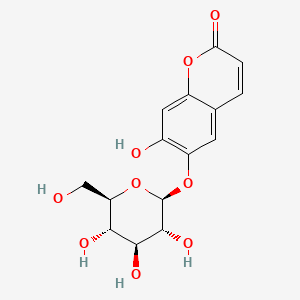

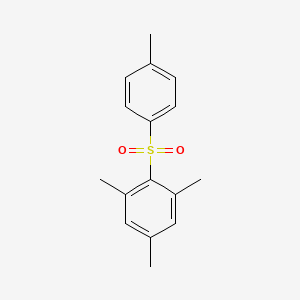

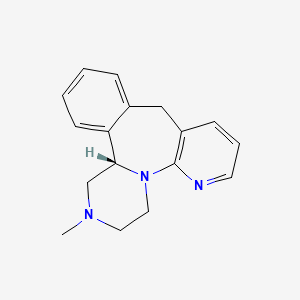

Feasible Synthetic Routes

Q & A

Q1: How does Ethylephedrine exert its bronchodilatory effect?

A1: Ethylephedrine acts as a sympathomimetic agent with selective activity on β2-adrenoceptors. [] It effectively antagonizes bronchoconstriction induced by acetylcholine or histamine. This bronchodilator effect can be completely blocked by the β-adrenoceptor antagonist propranolol, confirming its mechanism of action. []

Q2: What is the structural difference between Ethylephedrine and Ephedrine, and how does it impact their activity?

A2: Ethylephedrine is the N-ethyl derivative of Ephedrine. This structural modification significantly enhances its efficacy on β2-adrenoceptors while suppressing its indirect sympathomimetic activity compared to Ephedrine. [] As a result, Ethylephedrine displays a more selective bronchodilator profile with reduced cardiovascular effects.

Q3: Does Ethylephedrine induce the release of norepinephrine like some other sympathomimetic amines?

A3: Unlike tyramine and ephedrine, Ethylephedrine does not demonstrate significant norepinephrine release in the perfused rabbit heart. [] This characteristic further supports its classification as a predominantly direct-acting sympathomimetic agent with selectivity for β2-adrenoceptors.

Q4: What are the potential applications of Carbon-11 labeled Ethylephedrine?

A4: Researchers have successfully synthesized Carbon-11 labeled Ethylephedrine (Ephedrine-11C) and demonstrated its distribution in mice. [] The compound exhibits uptake in the liver, kidney, and brain. This finding suggests the potential of Ephedrine-11C as a radiotracer for dynamic brain studies using techniques like Positron Emission Tomography (PET).

Q5: Has Ethylephedrine been investigated in clinical settings for respiratory diseases?

A5: Yes, Ethylephedrine has been studied in clinical trials for its bronchodilatory effects. In a double-blind, placebo-controlled study, a long-acting bronchodilator preparation containing Ethylephedrine hydrochloride demonstrated significant improvement in lung function parameters like FEV1 and VC in patients with bronchospastic disease. [] Patients also reported improved sleep quality, appetite, and cough suppression.

Q6: Are there any analytical techniques available to detect and quantify Ethylephedrine and related compounds?

A6: Gas chromatography-mass spectrometry (GC/MSD) has been successfully employed to separate and identify Ethylephedrine and other ephedrines in urine. [] This technique, coupled with appropriate derivatization methods, allows for sensitive and specific analysis of these compounds in biological samples.

Q7: Beyond bronchodilation, are there other potential therapeutic applications of Ethylephedrine being explored?

A8: Interestingly, Ethylephedrine has shown a greater effect on intestinal and uterine muscle compared to Ephedrine. [] While more research is needed, this finding suggests potential applications in areas like gastrointestinal motility disorders or obstetrics, which require further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

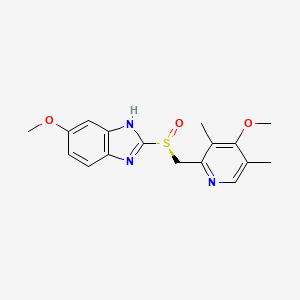

![Sodium (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1671259.png)